molecular formula C17H15F3N2O3S B3691087 3,5-dimethoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide

3,5-dimethoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B3691087
M. Wt: 384.4 g/mol
InChI Key: GJLADSVEVQBTJD-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound with the molecular formula C17H15F3N2O3S This compound is characterized by the presence of methoxy groups, a trifluoromethyl group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. . The methoxy groups are usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamothioyl group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or thioureas.

Scientific Research Applications

3,5-Dimethoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxy-N-{[3-(trifluoromethyl)phenyl]benzamide}: Lacks the carbamothioyl group, making it less reactive in certain chemical reactions.

    3,5-Dimethoxy-N-{[3-(trifluoromethyl)benzyl]benzamide}: Contains a benzyl group instead of a phenyl group, affecting its overall reactivity and stability.

Uniqueness

3,5-Dimethoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,5-dimethoxy-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c1-24-13-6-10(7-14(9-13)25-2)15(23)22-16(26)21-12-5-3-4-11(8-12)17(18,19)20/h3-9H,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLADSVEVQBTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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